Cas no 851865-03-7 (2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

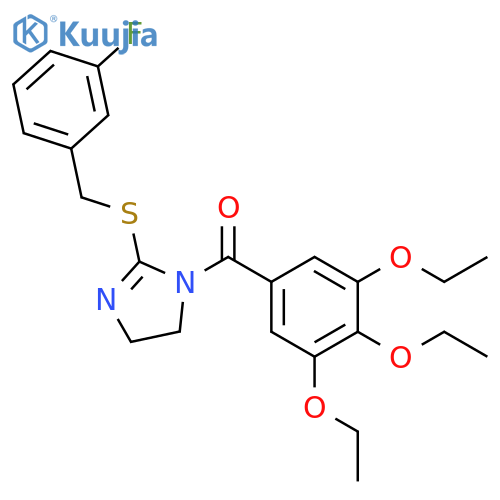

851865-03-7 structure

商品名:2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole

2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole

- Methanone, [2-[[(3-fluorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl](3,4,5-triethoxyphenyl)-

- 851865-03-7

- AKOS024588568

- (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone

- F0630-0306

- [2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone

- 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole

-

- インチ: 1S/C23H27FN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-11-10-25-23(26)31-15-16-8-7-9-18(24)12-16/h7-9,12-14H,4-6,10-11,15H2,1-3H3

- InChIKey: HHAVJZNAGWFCBQ-UHFFFAOYSA-N

- ほほえんだ: C(N1C(SCC2=CC=CC(F)=C2)=NCC1)(C1=CC(OCC)=C(OCC)C(OCC)=C1)=O

計算された属性

- せいみつぶんしりょう: 446.16755668g/mol

- どういたいしつりょう: 446.16755668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 10

- 複雑さ: 592

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.7Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

- 密度みつど: 1.22±0.1 g/cm3(Predicted)

- ふってん: 579.2±60.0 °C(Predicted)

- 酸性度係数(pKa): 1.33±0.60(Predicted)

2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0630-0306-2μmol |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole |

851865-03-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0630-0306-1mg |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole |

851865-03-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0630-0306-5μmol |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole |

851865-03-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0630-0306-20μmol |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole |

851865-03-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0630-0306-3mg |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole |

851865-03-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0630-0306-25mg |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole |

851865-03-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0630-0306-40mg |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole |

851865-03-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0630-0306-10μmol |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole |

851865-03-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0630-0306-10mg |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole |

851865-03-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0630-0306-20mg |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole |

851865-03-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

851865-03-7 (2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole) 関連製品

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 249916-07-2(Borreriagenin)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量